(2-(Methoxycarbonyl)-3-(trifluoromethyl)phenyl)boronic acid
Overview
Description
The compound “(2-(Methoxycarbonyl)-3-(trifluoromethyl)phenyl)boronic acid” is a type of boronic acid. It has the CAS Number: 1150114-32-1 and a linear formula of C9H8BF3O4 . Boronic acids are commonly studied boron compounds in organic chemistry . They were first synthesized in 1860 by Edward Frankland and can be used as building blocks and synthetic intermediates .
Synthesis Analysis
Boronic acids have unique physicochemical and electronic characteristics, and they are considered bioisosteres of carboxylic acids . They are considered Lewis acids, having a pKa value of 4–10 . The molecular modification by the introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .Molecular Structure Analysis
The molecular weight of “this compound” is 247.97 . The InChI code for this compound is 1S/C9H8BF3O4/c1-17-8(14)7-5(9(11,12)13)3-2-4-6(7)10(15)16/h2-4,15-16H,1H3 .Chemical Reactions Analysis
Boronic acids, such as “this compound”, can be used in Suzuki–Miyaura coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives . They can also be used in the synthesis of compounds like 4-(2-trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine .Physical And Chemical Properties Analysis
The compound “this compound” is stored in a freezer .Scientific Research Applications
1. Diol Recognition and Carbohydrate Interaction
Several boronic acids, including derivatives similar to (2-(Methoxycarbonyl)-3-(trifluoromethyl)phenyl)boronic acid, have been investigated for their capacity to bind to diols. Research has shown that such boronic acids can bind to catechol dyes and fructose with significant affinity, suggesting potential applications in diol and carbohydrate recognition (Mulla, Agard, & Basu, 2004).
2. Catalysis in Organic Synthesis
Boronic acid derivatives have been employed as catalysts in organic synthesis. For example, a study on 2,4-bis(trifluoromethyl)phenylboronic acid revealed its effectiveness in catalyzing the dehydrative condensation between carboxylic acids and amines, indicating the utility of such compounds in peptide synthesis (Wang, Lu, & Ishihara, 2018).
3. Application in Protective Group Chemistry
Boronic esters derived from boronic acids, including those related to this compound, have been applied as protective groups for diols. This approach is useful in organic synthesis, as these esters are stable and can be deprotected under mild conditions. This method has been successfully applied in the synthesis of complex natural products (Shimada et al., 2018).
4. Nanotechnology and Sensor Applications
Boronic acids, including phenyl boronic acid derivatives, have been integrated into nanotechnology, particularly in the development of sensors. These compounds are used as binding ligands for saccharides, aiding in saccharide recognition. They have been conjugated to polymers for the dispersion of single-walled carbon nanotubes and used in the detection of saccharides through photoluminescence modulation (Mu et al., 2012).
Future Directions
The interest in boronic acids has been growing, especially after the discovery of the drug bortezomib . They have shown several activities, such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . This suggests that there is a potential for future research and development of new drugs using boronic acids .
properties
IUPAC Name |
[2-methoxycarbonyl-3-(trifluoromethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BF3O4/c1-17-8(14)7-5(9(11,12)13)3-2-4-6(7)10(15)16/h2-4,15-16H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLNVMDKWLXRDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)C(F)(F)F)C(=O)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BF3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674617 | |
Record name | [2-(Methoxycarbonyl)-3-(trifluoromethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30674617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1150114-32-1 | |
Record name | [2-(Methoxycarbonyl)-3-(trifluoromethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30674617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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